molecular formula C14H15ClN4O3S B2765215 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine CAS No. 852840-19-8

1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine

Cat. No.: B2765215
CAS No.: 852840-19-8
M. Wt: 354.81
InChI Key: YKLXFGRKCPJSGZ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenylsulfonyl group and an imidazole ring attached to a methanone group. Its distinct molecular structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine typically involves the reaction of piperazine derivatives with chlorophenylsulfonyl chloride, followed by the introduction of an imidazole ring through various coupling reactions. The reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • [4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline
  • 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one
  • 4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine

Comparison: Compared to these similar compounds, 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine stands out due to its unique imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c15-12-1-3-13(4-2-12)23(21,22)19-9-7-17(8-10-19)14(20)18-6-5-16-11-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLXFGRKCPJSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332456
Record name [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852840-19-8
Record name [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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